Gastric Acid Neutralizing Capacity: Aluminium Phosphate Hydrate Exhibits pH-Dependent Reactivity Distinct from Aluminium Hydroxide-Based Antacids
In a head-to-head in vitro evaluation using the classical Fordtran test, an aluminium phosphate (AlPO₄)-only preparation demonstrated a neutralizing capacity of 0.18 mmol/mL at the standard pH of 3.0, compared to 4.4 mmol/mL for a preparation composed of Al(OH)₃ with a small fraction of Mg(OH)₂ (p<0.001) [1]. This represents an approximately 24.4-fold lower neutralizing capacity under standard conditions, a difference attributed to the considerably lower pKa of AlPO₄ relative to Al(OH)₃ [2]. The performance gap narrowed at lower gastric pH levels, with the neutralizing capacity ratio between the two formulations falling below 2 at pH 1, 1.5, and 2. This pH-dependent differential reactivity directly informs formulation strategy for conditions where controlled, moderate acid neutralization is preferred over rapid, high-capacity buffering.
| Evidence Dimension | In vitro acid neutralizing capacity (mmol/mL) at pH 3.0 |
|---|---|
| Target Compound Data | 0.18 mmol/mL (AlPO₄ preparation B) |
| Comparator Or Baseline | 4.4 mmol/mL (Al(OH)₃ + Mg(OH)₂ preparation A) |
| Quantified Difference | 24.4-fold lower capacity for AlPO₄ preparation (p < 0.001) |
| Conditions | Fordtran test at pH 3.0 standard milieu |
Why This Matters
This quantitative neutralizing profile allows formulators to select AlPO₄ hydrate for therapeutic scenarios requiring sustained, moderate acid neutralization without the rapid pH elevation typical of Al(OH)₃-based products, thereby supporting targeted antacid procurement decisions.
- [1] Schürer-Maly, C. C., Varga, L., & Halter, F. (1992). Interaction of liquid aluminium phosphate and aluminium hydroxide with the gastric acid profile. Scandinavian Journal of Gastroenterology, 27(4), 263–269. View Source
- [2] NSTL. (1992). AlPO₄ is generally perceived as a particularly weak antacid. Its neutralizing capacity... is several times smaller than that of Al(OH)₃. Scandinavian Journal of Gastroenterology, 27(4), 263-269. Archived. View Source
